molecular formula C9H16N2O3 B13724566 (1r,4r)-Methyl 4-(hydrazinecarbonyl)cyclohexanecarboxylate

(1r,4r)-Methyl 4-(hydrazinecarbonyl)cyclohexanecarboxylate

Cat. No.: B13724566
M. Wt: 200.23 g/mol
InChI Key: QWTAFWOQGHIONZ-UHFFFAOYSA-N
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Description

(1r,4r)-Methyl 4-(hydrazinecarbonyl)cyclohexanecarboxylate is a chemical compound with a unique structure that includes a cyclohexane ring substituted with a hydrazinecarbonyl group and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,4r)-Methyl 4-(hydrazinecarbonyl)cyclohexanecarboxylate typically involves the reaction of cyclohexanecarboxylic acid with hydrazine and methyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:

    Formation of the hydrazine derivative: Cyclohexanecarboxylic acid is reacted with hydrazine to form the hydrazine derivative.

    Esterification: The hydrazine derivative is then reacted with methyl chloroformate to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(1r,4r)-Methyl 4-(hydrazinecarbonyl)cyclohexanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazinecarbonyl group to other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinecarbonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction could produce cyclohexylamines.

Scientific Research Applications

(1r,4r)-Methyl 4-(hydrazinecarbonyl)cyclohexanecarboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Materials Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (1r,4r)-Methyl 4-(hydrazinecarbonyl)cyclohexanecarboxylate involves its interaction with specific molecular targets. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity. This interaction can affect various biochemical pathways, depending on the target.

Comparison with Similar Compounds

Similar Compounds

    Hydrazones: Compounds containing the hydrazone functional group, which are structurally similar and have comparable reactivity.

    Quinazolines: These compounds also contain nitrogen atoms and have similar applications in medicinal chemistry.

    Schiff Bases: These are formed by the condensation of hydrazines with aldehydes or ketones and share some chemical properties with (1r,4r)-Methyl 4-(hydrazinecarbonyl)cyclohexanecarboxylate.

Uniqueness

This compound is unique due to its specific cyclohexane ring structure and the presence of both hydrazinecarbonyl and ester functional groups

Properties

Molecular Formula

C9H16N2O3

Molecular Weight

200.23 g/mol

IUPAC Name

methyl 4-(hydrazinecarbonyl)cyclohexane-1-carboxylate

InChI

InChI=1S/C9H16N2O3/c1-14-9(13)7-4-2-6(3-5-7)8(12)11-10/h6-7H,2-5,10H2,1H3,(H,11,12)

InChI Key

QWTAFWOQGHIONZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC(CC1)C(=O)NN

Origin of Product

United States

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